![molecular formula C14H15NO3 B2693126 6-Methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid CAS No. 247225-88-3](/img/structure/B2693126.png)
6-Methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid is a chemical compound with the molecular formula C14H15NO3 and a molecular weight of 245.27 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES string: COC1=CC=CC2=C1NC(C3C2C=CC3)C(=O)O . This indicates that the compound contains a methoxy group (OCH3), a carboxylic acid group (COOH), and a cyclopenta[c]quinoline core.Physical And Chemical Properties Analysis
The compound has a molecular weight of 245.27 and a molecular formula of C14H15NO3 . Unfortunately, other physical and chemical properties like melting point, boiling point, and density are not available in the retrieved resources.Aplicaciones Científicas De Investigación
Anticorrosive Materials
Quinoline derivatives, including 6-Methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid, are utilized as effective anticorrosive agents due to their ability to form stable chelating complexes with metallic surfaces. These compounds exhibit good effectiveness against metallic corrosion, attributed to their high electron density and the presence of polar substituents which facilitate adsorption through coordination bonding (Verma, Quraishi, & Ebenso, 2020).
Biocatalyst Inhibition
Carboxylic acids, as represented by this compound, play a significant role in inhibiting microbial activity at concentrations below desired yields in fermentative processes. The understanding of these inhibitory effects on microbes such as Escherichia coli and Saccharomyces cerevisiae is crucial for developing strategies to enhance microbial robustness in industrial applications (Jarboe, Royce, & Liu, 2013).
Heterocyclic Bioactive Compounds
The fusion of quinoline derivatives, including those similar in structure to this compound, with other heterocyclic systems, leads to the synthesis of bioactive natural products. These compounds are recognized for their diverse pharmacological activities, such as antiparasitic, antiproliferative, antibacterial, and anti-inflammatory properties, underscoring their potential as therapeutic agents (Mekheimer, Al-Sheikh, Medrasi, & Sadek, 2020).
Safety and Hazards
Direcciones Futuras
The compound is used for proteomics research , indicating its potential in the field of biochemistry and molecular biology. The synthesis of new quinoline derivatives continues to be a promising direction among chemists, pharmacists, and drug developers , suggesting potential future directions for this compound.
Propiedades
IUPAC Name |
6-methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-18-11-7-3-6-9-8-4-2-5-10(8)13(14(16)17)15-12(9)11/h2-4,6-8,10,13,15H,5H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIYQEGVUIRJANB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1NC(C3C2C=CC3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

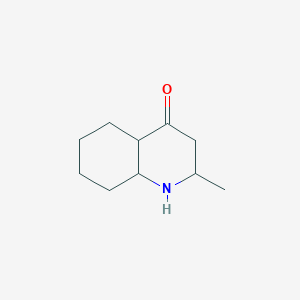
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-5-methyl-N-(3-morpholinopropyl)isoxazole-3-carboxamide hydrochloride](/img/structure/B2693045.png)
![N-(6-methylpyridin-2-yl)pyrazolo[1,5-a]pyrazin-4-amine](/img/structure/B2693046.png)
![4-[(3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]morpholine](/img/structure/B2693047.png)


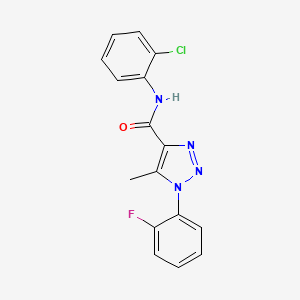
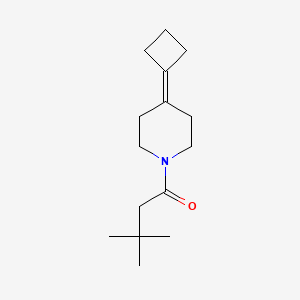
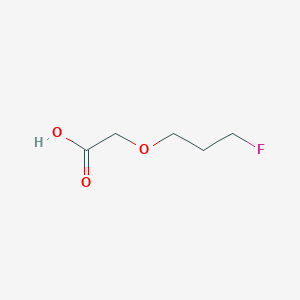
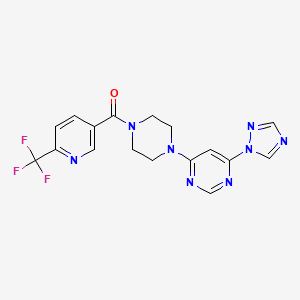
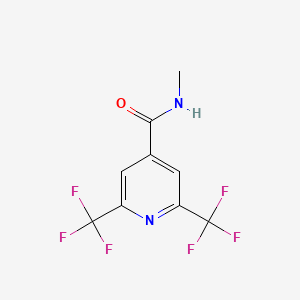
![7-fluoro-4-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B2693063.png)
![2-[[3-(Benzotriazol-1-yl)-1,4-dioxonaphthalen-2-yl]amino]ethyl benzoate](/img/structure/B2693064.png)
![3-(4-isobutyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(3,4,5-trimethoxyphenyl)propanamide](/img/structure/B2693066.png)